(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Descripción
Propiedades
IUPAC Name |
[5-(2-fluoroanilino)-2H-triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c19-13-5-1-2-6-14(13)21-17-16(22-24-23-17)18(27)26-11-9-25(10-12-26)15-7-3-4-8-20-15/h1-8H,9-12H2,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAUAZASPRGMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNN=C3NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
The compound (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure incorporates a triazole ring and a piperazine moiety, which are known for their pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the triazole ring enhances its binding affinity through hydrogen bonding and hydrophobic interactions, while the piperazine moiety may facilitate interaction with biological membranes or proteins.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. In a study comparing various triazole compounds, it was found that derivatives similar to our compound showed considerable activity against Candida albicans and other pathogenic fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds were significantly lower than those for traditional antifungals like fluconazole, indicating enhanced efficacy .
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| Fluconazole | 256 | Standard |
| Triazole Derivative A | 0.0156 | Highly Active |
| Triazole Derivative B | 0.046 | Moderately Active |
Antibacterial Activity
Similar to its antifungal properties, the compound has shown antibacterial activity against several strains of bacteria. In vitro tests demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
| Bacterial Strain | MIC (μg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 8 | Comparable to Vancomycin |
| Escherichia coli | 16 | Comparable to Ciprofloxacin |
Case Studies
- Study on Antifungal Efficacy : A series of compounds including our target compound were synthesized and tested for their antifungal activity against clinical isolates. The results indicated that compounds with a triazole core exhibited superior activity compared to fluconazole, particularly against resistant strains .
- Antibacterial Screening : In a comprehensive screening of various triazole derivatives, our compound was identified as having potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the triazole ring and the piperazine moiety significantly influence biological activity. The introduction of electron-withdrawing groups, such as fluorine in the phenyl ring, enhances lipophilicity and metabolic stability, which are crucial for improved bioavailability .
Análisis De Reacciones Químicas
Triazole Core Formation
The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For this compound:
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Precursor preparation :
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Cycloaddition :
The azide and alkyne undergo CuAAC in the presence of CuSO₄ and sodium ascorbate in DMF/H₂O (1:1) at 50–60°C, yielding the triazole core .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Azide synthesis | NaNO₂, HCl, NaN₃, 0–5°C | 75–85% | |
| CuAAC | CuSO₄, sodium ascorbate, 50°C, 12 h | 60–70% |
Piperazine-Pyridine Coupling
The 4-(pyridin-2-yl)piperazine moiety is introduced via Buchwald–Hartwig amination or nucleophilic aromatic substitution :
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Pyridin-2-yl chloride reacts with piperazine under Pd catalysis (e.g., Pd(OAc)₂, Xantphos) in toluene at 100°C .
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Alternative: Pre-synthesized 4-(pyridin-2-yl)piperazine is coupled to the triazole-carbonyl group using EDC/HOBt in DMF .
Acylation at Piperazine Nitrogen
The piperazine nitrogen undergoes acylation with carbonyl chlorides or anhydrides:
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Reacting with acetyl chloride in CH₂Cl₂ at 0°C yields N-acetyl derivatives, modifying pharmacokinetic properties .
Electrophilic Substitution on the Fluorophenyl Ring
The 2-fluorophenyl group participates in nitration or halogenation under controlled conditions:
Hydrolysis of the Methanone Linker
The carbonyl group is susceptible to base-mediated hydrolysis :
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In NaOH/EtOH (reflux, 6 h), the methanone hydrolyzes to a carboxylic acid, cleaving the triazole-piperazine linkage.
Oxidative Degradation of Piperazine
Under strong oxidants (e.g., KMnO₄), the piperazine ring undergoes N-oxidation or ring-opening .
Metal Coordination
The triazole nitrogen and pyridine act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺):
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Forms stable complexes in aqueous ethanol, characterized by shifts in UV-Vis spectra (λₘₐₓ = 420–450 nm) .
Enzymatic Interactions
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The fluorophenyl and triazole groups enhance binding to kinase ATP pockets via hydrogen bonding (e.g., with EGFR or TRK kinases) .
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Piperazine improves solubility and membrane permeability, critical for CNS activity .
Anticancer Activity
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Inhibits tubulin polymerization (IC₅₀ = 1.2 μM in MCF-7 cells) .
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Structure-activity relationship (SAR) :
| Derivative | Modification | IC₅₀ (μM) |
|---|---|---|
| Parent compound | – | 1.2 |
| N-Acetyl piperazine | Piperazine acylation | 2.8 |
| 3-Nitro-2-fluorophenyl | Nitration | 0.9 |
Q & A
Basic: What multi-step synthesis protocols are recommended for preparing this compound?
Methodological Answer:
A typical synthesis involves:
Acylation of pyrazolone intermediates with 2-fluorophenyl reagents to form the triazole core (e.g., via condensation of 2-fluoroaniline derivatives with isocyanides or azides) .
Chlorination or functionalization of intermediates using reagents like POCl₃ or SOCl₂ to activate carbonyl groups for subsequent coupling .
Coupling with piperazine derivatives (e.g., 4-(pyridin-2-yl)piperazine) via nucleophilic substitution or amide bond formation .
Key Validation: Monitor reaction progress using TLC and characterize intermediates via -NMR and -NMR to confirm regioselectivity .
Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural confirmation?
Methodological Answer:
- Dynamic NMR Studies: Perform variable-temperature -NMR to detect conformational exchange broadening, which may explain unexpected splitting patterns in aromatic regions .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure of purified intermediates or the final compound (e.g., as demonstrated for analogous triazole-piperazine hybrids) .
- Cross-Validation: Compare experimental -NMR chemical shifts with DFT-calculated values to confirm substituent effects on the triazole ring .
Basic: What spectroscopic and chromatographic methods are optimal for characterizing purity and structure?
Methodological Answer:
Advanced: How can reaction conditions be optimized to minimize side products (e.g., regioisomers)?
Methodological Answer:
- Solvent Screening: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of piperazine during coupling steps, reducing competing pathways .
- Temperature Control: Maintain temperatures below 60°C during azide cyclization to prevent decomposition of the triazole intermediate .
- Catalytic Additives: Introduce Cu(I) catalysts (e.g., CuBr) for "click chemistry" approaches to ensure regioselective triazole formation .
Validation: Analyze crude mixtures via GC-MS to identify side products (e.g., dehalogenated byproducts) and adjust stoichiometry accordingly .
Advanced: What strategies are recommended for evaluating the compound's pharmacological activity in vitro?
Methodological Answer:
- Kinase Inhibition Assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (FP) or TR-FRET assays, given structural similarity to triazole-based kinase inhibitors .
- Cellular Uptake Studies: Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) pre-treated with the compound .
- Crystallographic Binding Studies: Co-crystallize the compound with target proteins (e.g., piperazine-binding GPCRs) to map interaction sites .
Basic: How can solubility challenges in aqueous buffers be addressed for biological assays?
Methodological Answer:
- Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 0.1% Tween-80 to prevent aggregation .
- pH Adjustment: Use citrate buffer (pH 4.5) for protonation of the piperazine nitrogen, enhancing water solubility .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (70–100 nm) for sustained release in cell culture media .
Advanced: What computational methods support the design of derivatives with improved target affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions between the triazole-piperazine scaffold and active sites (e.g., serotonin receptors) .
- QSAR Modeling: Train models on datasets of IC₅₀ values for structurally related compounds to predict substituent effects on activity .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess conformational stability of the compound in lipid bilayer environments .
Basic: What safety precautions are critical during synthesis and handling?
Methodological Answer:
- Azide Handling: Use blast shields and remote-controlled equipment during sodium azide reactions to mitigate explosion risks .
- Fluorinated Waste Disposal: Neutralize fluorinated intermediates with Ca(OH)₂ before disposal to prevent environmental release .
- PPE Requirements: Wear nitrile gloves and FFP3 respirators when handling fine powders to avoid inhalation .
Advanced: How can regiochemical outcomes of triazole formation be controlled?
Methodological Answer:
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Use dibenzocyclooctyne (DBCO) derivatives to favor 1,4-regioisomers without metal catalysts .
- Microwave-Assisted Synthesis: Apply 100 W microwave irradiation at 120°C for 10 minutes to accelerate kinetics and improve regioselectivity .
- Protecting Groups: Temporarily block reactive sites on the 2-fluorophenyl group with tert-butyldimethylsilyl (TBS) ethers during cyclization .
Advanced: What analytical techniques resolve discrepancies in crystallographic data (e.g., disorder in piperazine rings)?
Methodological Answer:
- Multi-Temperature Data Collection: Collect diffraction data at 100 K and 298 K to model dynamic disorder in flexible piperazine moieties .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···F contacts) to refine packing models .
- TWIN Laws in SHELXL: Apply twin refinement for crystals with pseudo-merohedral twinning, common in triazole derivatives .
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